propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate is a complex organic compound. It features a combination of fluorophenyl, pyrrolidinyl, and methylsulfanyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic synthesis. The process may start with the preparation of the fluorophenyl ethyl derivative, followed by the introduction of the pyrrolidinyl and methylsulfanyl groups through various coupling reactions. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its interactions with biological molecules. Its fluorophenyl and pyrrolidinyl groups could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of fluorine and sulfur atoms might contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism by which propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, pyrrolidinyl compounds, and methylsulfanyl-containing molecules. Examples might include:
- 4-fluorophenylalanine
- Pyrrolidine-2-carboxylic acid
- Methylsulfonylmethane (MSM)
Uniqueness
What sets propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity or reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
345915-22-2 |
---|---|
Molecular Formula |
C28H38FN3O3S2 |
Molecular Weight |
547.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C28H38FN3O3S2/c1-18(2)35-28(34)26(12-13-37-3)32-27(33)25-15-22(30-16-23-14-24(36)17-31-23)11-8-20(25)7-4-19-5-9-21(29)10-6-19/h5-6,8-11,15,18,23-24,26,30-31,36H,4,7,12-14,16-17H2,1-3H3,(H,32,33)/t23-,24-,26-/m0/s1 |
InChI Key |
HDLQRRXIAQRHPE-GNKBHMEESA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCSC)NC(=O)C1=C(C=CC(=C1)NC[C@@H]2C[C@@H](CN2)S)CCC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)S)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.